

An In-Depth Technical Guide to the Structural Isomers of N-Methylated Pentanamines

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Methyl-3-pentanamine*

Cat. No.: *B3042173*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of N-methylated pentanamines. It includes a systematic identification of all isomers, detailed physicochemical properties, experimental protocols for their synthesis, and a discussion of their relevance in the context of drug discovery.

Identification of Structural Isomers

The molecular formula for pentanamine is $C_5H_{13}N$. There are 17 structural isomers of pentanamine, which can be classified into primary, secondary, and tertiary amines. N-methylation of the primary and secondary amine isomers yields a diverse array of N-methylated pentanamines.

Primary Pentanamine Isomers (8 Isomers)

N-methylation of these eight primary amines results in the formation of secondary amines.

Secondary Pentanamine Isomers (6 Isomers)

N-methylation of these six secondary amines results in the formation of tertiary amines.

Tertiary Pentanamine Isomers (3 Isomers)

These isomers are already tertiary amines and do not undergo N-methylation to form other amines but can form quaternary ammonium salts.

The focus of this guide is on the N-methylated derivatives of the primary and secondary pentanamine isomers, resulting in a total of 14 unique N-methylated pentanamine structures.

Physicochemical Properties of N-Methylated Pentanamine Isomers

The following tables summarize the available quantitative data for the 14 structural isomers of N-methylated pentanamines. These properties are crucial for understanding their behavior in various chemical and biological systems.

Table 1: Physicochemical Properties of N-Methylated Secondary Pentanamines

IUPAC Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Melting Point (°C)	Density (g/cm ³)	pKa (Predicted)
N-Methylpentan-1-amine	25419-06-1	C ₆ H ₁₅ N	101.19	116-118[1]	-	0.738[1]	-
N-Methylpentan-2-amine	22431-10-3	C ₆ H ₁₅ N	101.19	139-141[2]	-30[2]	~0.76[2]	-
N-Methylpentan-3-amine	52317-98-3	C ₆ H ₁₅ N	101.19	-	-	-	-
N-Methyl-2-methylbutan-1-amine	625-43-4	C ₆ H ₁₅ N	101.19	78	-	0.73	-
N-Methyl-3-methylbutan-1-amine	107-85-7	C ₆ H ₁₅ N	101.19	95-97	-60	0.751	10.6
N-Methyl-2-methylbutan-2-amine	-	C ₆ H ₁₅ N	101.19	-	-	-	-
N-Methyl-2,2-	-	C ₆ H ₁₅ N	101.19	-	-	-	-

dimethylp
ropan-1-
amine

N-
Methyl-3-
methylbu
tan-2-
amine

-	C ₆ H ₁₅ N	101.19	-	-	-	-
---	----------------------------------	--------	---	---	---	---

Table 2: Physicochemical Properties of N-Methylated Tertiary Pentanamines

IUPAC Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Melting Point (°C)	Density (g/cm ³)	pKa (Predicted)
N,N-Dimethylbutan-1-amine	927-62-8	C ₆ H ₁₅ N	101.19	93.3-95[3]	-60[3]	0.721-0.75[3][4]	9.83±0.28[3]
N,N-Dimethylbutan-2-amine	921-04-0	C ₆ H ₁₅ N	101.19	80[5]	-	0.748[5]	-
N-Ethyl-N-methylpropan-1-amine	4458-32-6	C ₆ H ₁₅ N	101.19	-	-	-	-
N-Ethyl-N-methylpropan-2-amine	39198-07-7	C ₆ H ₁₅ N	101.19	-	-	-	-
N,N-Dimethylisobutylamine	7239-24-9	C ₆ H ₁₅ N	101.19	81.8[6]	-102.35[6]	0.748[6]	9.67±0.28[6]
N,N-Dimethyl-tert-butylamine	918-02-5	C ₆ H ₁₅ N	101.19	89-89.9[7][8]	-90[8]	0.735-0.739[8][9]	9.99±0.50[7][8]

Experimental Protocols for Synthesis

The synthesis of N-methylated pentanamines can be achieved through various established methods. Below are detailed protocols for common synthetic routes.

Reductive Amination of Aldehydes and Ketones

This is a versatile method for the synthesis of primary, secondary, and tertiary amines. For N-methylation, the carbonyl compound is reacted with methylamine or dimethylamine in the presence of a reducing agent.

General Protocol for Reductive Amination:

- **Imine/Enamine Formation:** In a round-bottom flask, dissolve the appropriate pentanal or pentanone isomer (1.0 eq) in a suitable solvent such as methanol or dichloromethane (0.5-1.0 M).
- Add methylamine (as a solution in a solvent like THF or methanol, or as the hydrochloride salt with a base) or dimethylamine (1.1-1.5 eq).
- Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or enamine intermediate. For less reactive carbonyls, gentle heating or extended reaction times may be necessary.
- **Reduction:** Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add a reducing agent such as sodium borohydride (NaBH_4) or sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.5-2.0 eq) portion-wise.
- Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Work-up:** Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether) three times.

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification: The crude product can be purified by distillation or column chromatography on silica gel.

N-Alkylation of Primary Amines (Synthesis of Secondary Amines)

This method involves the reaction of a primary pentanamine isomer with a methylating agent. A common procedure involves the formation of a Schiff base followed by methylation and hydrolysis.

Protocol for N-Methylation via Schiff Base Formation:

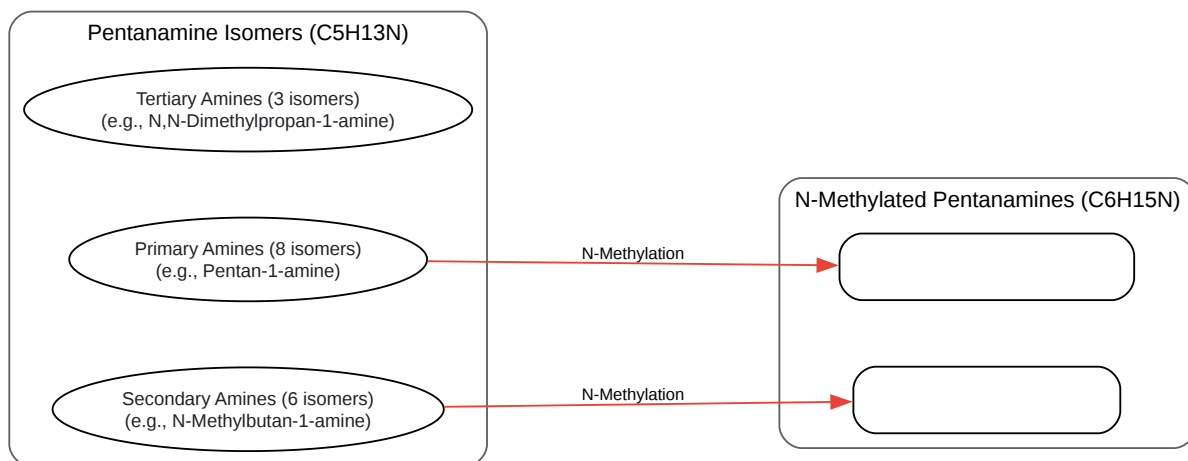
- Schiff Base Formation: In a round-bottom flask, combine the primary pentanamine isomer (1.0 eq) and benzaldehyde (1.05 eq) in a solvent like toluene or benzene.
- Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction. Continue refluxing until no more water is collected.
- Remove the solvent under reduced pressure to obtain the crude N-benzylidene pentanamine.
- Methylation: Dissolve the crude Schiff base in a suitable solvent like anhydrous benzene or acetonitrile.
- Add a methylating agent such as dimethyl sulfate or methyl iodide (1.1 eq).
- Heat the mixture under reflux for several hours. Monitor the reaction by TLC.
- Hydrolysis: After cooling, add dilute hydrochloric acid to the reaction mixture and stir vigorously to hydrolyze the iminium intermediate.
- Separate the aqueous layer and wash it with an organic solvent (e.g., diethyl ether) to remove benzaldehyde.

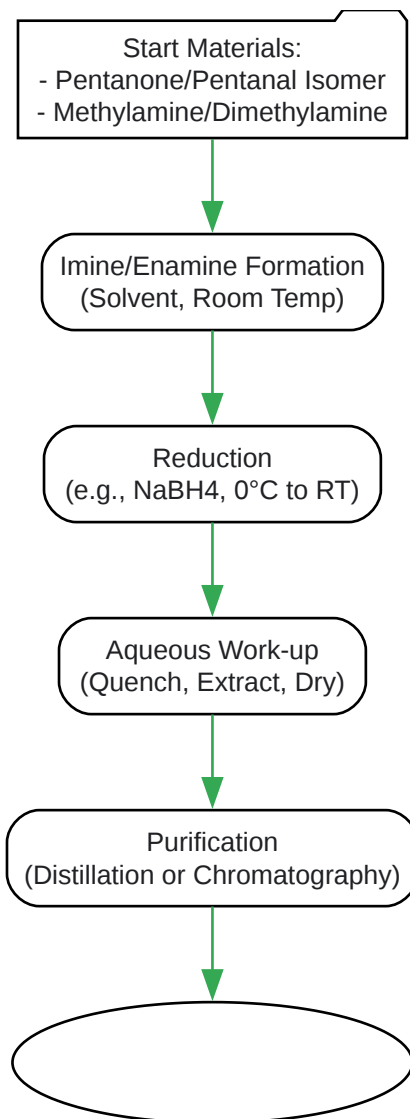
- Make the aqueous layer basic by adding a concentrated solution of sodium hydroxide or potassium hydroxide.
- Extract the liberated secondary amine with an organic solvent.
- Dry the organic extract over anhydrous potassium carbonate, filter, and remove the solvent.
- Purification: Purify the resulting N-methylated pentanamine by distillation.

Mandatory Visualizations

Isomer Relationship Diagram

The following diagram illustrates the relationship between the different classes of pentanamine isomers and their N-methylated derivatives.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chembk.com [chembk.com]
- 7. benchchem.com [benchchem.com]
- 8. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 9. N,N-Dimethyl-tert-butylamine | 918-02-5 | FD03041 [biosynth.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Structural Isomers of N-Methylated Pentanamines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3042173#structural-isomers-of-n-methylated-pentanamines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com